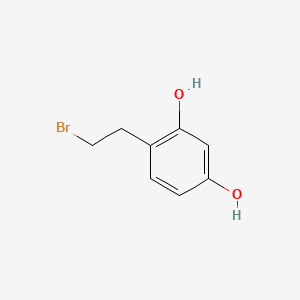
4-(2-Bromoethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)benzene-1,3-diol: is an organic compound with the molecular formula C8H9BrO2 It is a derivative of benzene, featuring a bromoethyl group and two hydroxyl groups positioned at the 1 and 3 locations on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)benzene-1,3-diol typically involves the bromination of a precursor compound. One common method is the bromination of 4-ethylbenzene-1,3-diol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 4-(2-Bromoethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of ethyl-substituted derivatives.
科学的研究の応用
Chemistry: 4-(2-Bromoethyl)benzene-1,3-diol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the interactions of brominated organic molecules with enzymes and other biomolecules.
Medicine: The compound’s derivatives may have potential medicinal applications, such as in the development of new pharmaceuticals. Its structure allows for modifications that could lead to bioactive compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
作用機序
The mechanism of action of 4-(2-Bromoethyl)benzene-1,3-diol involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
4-(2-Bromoethyl)benzene-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.
4-(2-Bromoethyl)benzene-1,4-diol: Hydroxyl groups at the 1 and 4 positions.
4-Bromo-1,2-dihydroxybenzene: Lacks the ethyl group but has similar hydroxyl and bromine substitution.
Uniqueness: 4-(2-Bromoethyl)benzene-1,3-diol is unique due to the specific positioning of the bromoethyl and hydroxyl groups, which confer distinct reactivity and properties. This unique structure allows for specific interactions and applications that may not be achievable with other similar compounds .
特性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
4-(2-bromoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H9BrO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |
InChIキー |
ZNLNDCUXIHEGLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


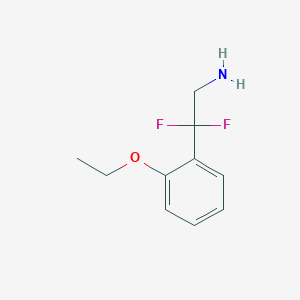
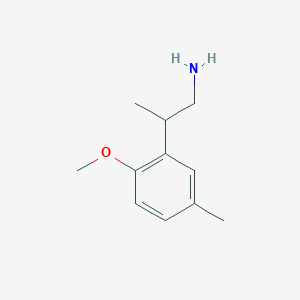
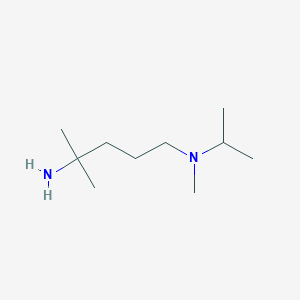

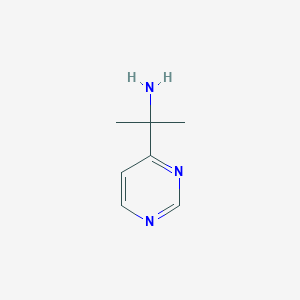
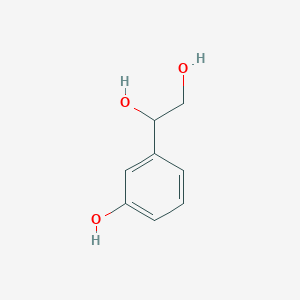
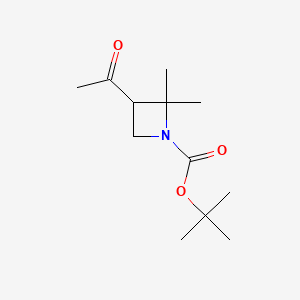

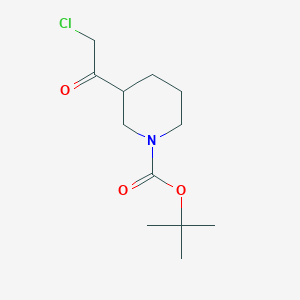
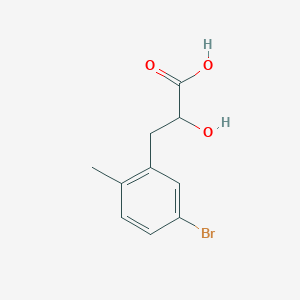
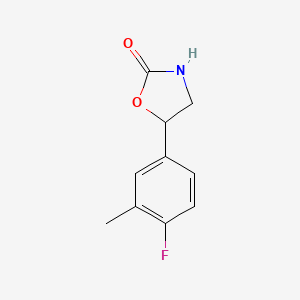
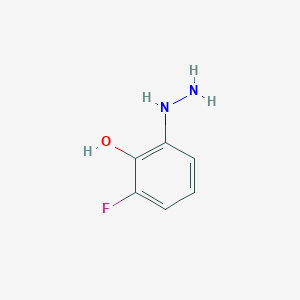
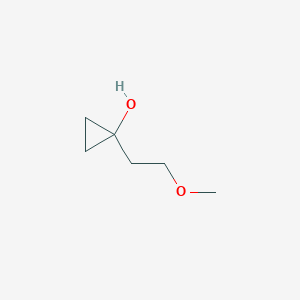
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
